3-ethyl 7-methyl 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate -

3-ethyl 7-methyl 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

Catalog Number: EVT-4506356
CAS Number:
Molecular Formula: C18H17N3O5
Molecular Weight: 355.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Adenosine is an endogenous nucleoside that regulates various physiological processes by interacting with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. [, , , , ] Adenosine receptor antagonists are a class of compounds that block the action of adenosine at these receptors.

Synthesis Analysis

The synthesis of specific adenosine receptor antagonists is described in the provided literature, but not for the exact compound you requested. For detailed synthetic procedures of similar compounds, please refer to the cited articles. [, , , , ]

Molecular Structure Analysis

The provided literature describes the molecular structures of various adenosine receptor antagonists. These molecules typically consist of heterocyclic rings, often containing nitrogen atoms, and various substituents that determine their affinity and selectivity for different adenosine receptor subtypes. [, , , , ]

Mechanism of Action
  • A3 antagonists: Block the effects of adenosine on various cellular processes, including inflammation and neuroprotection. [, , , , ]
Applications
  • Neurological disorders: Investigating the role of adenosine receptors in Parkinson's disease, Alzheimer's disease, and stroke. [, ]
  • Cardiovascular diseases: Studying the role of adenosine receptors in coronary artery disease and heart failure. []
  • Inflammatory disorders: Evaluating the potential of adenosine receptor antagonists as anti-inflammatory agents. [, ]
  • Cancer: Investigating the role of adenosine receptors in tumor growth and immune evasion. []

3-Amino-2-R-7-(R'-phenyl)-3H-thieno[2,3-d]pyrimidine-4-ones

Compound Description: This class of compounds, particularly 3-amino-2-ethyl-7-(2-methoxy-phenyl)-3Н-thieno[2,3-d]pyrimidin-4-one, demonstrated promising antidiabetic properties in a study using dexamethasone-induced diabetic rats []. This compound effectively reduced blood glucose, insulin, and lipid levels. The research suggests that the presence of a methoxy group in the ortho position of the phenyl moiety, potentially disrupting the molecule's planarity, contributes to its high activity.

3-Propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate (MRS 1523)

Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist. In a study using rat hippocampal slices, MRS 1523 prevented irreversible synaptic failure caused by oxygen and glucose deprivation (OGD) []. This protective effect suggests that adenosine A3 receptor antagonism might be a potential therapeutic strategy for ischemic conditions.

N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

Compound Description: Similar to MRS 1523, MRS 1220 acts as a selective antagonist of the adenosine A3 receptor. It exhibited protective effects against oxygen and glucose deprivation (OGD)-induced synaptic failure in rat hippocampal slices [].

N-(2-methoxyphenyl)-N0-[2(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574)

Compound Description: VUF 5574 functions as a selective antagonist of adenosine A3 receptors and, like the other A3 antagonists mentioned, demonstrated protective effects against oxygen and glucose deprivation (OGD)-induced synaptic damage in rat hippocampal slices [].

5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

Compound Description: This compound is a potent and selective adenosine A3 receptor antagonist. In the context of the research provided, it demonstrated efficacy in protecting against oxygen and glucose deprivation (OGD)-induced synaptic dysfunction in rat hippocampal slices [].

2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IBMECA)

Compound Description: Cl-IBMECA is a selective agonist of the adenosine A3 receptor. In a study using a mouse hindlimb ischemia-reperfusion model, Cl-IBMECA significantly reduced skeletal muscle injury []. This protection was abolished in mice lacking phospholipase C-beta2/beta3, indicating this pathway's involvement in A3 receptor-mediated protection.

3-Ethyl-5-benzyl-2-methyl-6-phenyl-4-phenylethynyl-1,4-(+/-)-dihydropyridine-3,5-dicarboxylate (MRS-1191)

Compound Description: MRS-1191 is a selective antagonist of the adenosine A3 receptor. In the mouse hindlimb ischemia-reperfusion model, it was shown to block the protective effects of the A3 receptor agonist Cl-IBMECA [], further confirming the role of the A3 receptor in this model.

5´-N-Ethylcarboxamidoadenosine (NECA)

Compound Description: NECA is a non-selective adenosine receptor agonist. A study investigating coronary vasodilation in isolated rat hearts found that NECA induced a biphasic concentration-dependent dilation, suggesting involvement of multiple adenosine receptor subtypes []. The study further revealed that NECA's vasodilatory effect is mediated through the A2B adenosine receptor subtype.

N6-2-(4-aminophenyl)ethyladenosine (APNEA)

Compound Description: APNEA is another non-selective adenosine receptor agonist. In the study on coronary vasodilation in rat hearts, APNEA also induced a biphasic concentration-dependent dilation, suggesting activation of multiple adenosine receptor subtypes []. Interestingly, the research identified a role for A3 adenosine receptors in APNEA-mediated vasodilation, further emphasizing the complex interplay of adenosine receptors in cardiovascular function.

[H]5-N-(4-methoxyphenyl-carbamoyl)amino-8propyl-2(2furyl)-pyrazolo-[4,3e]-1,2,4-triazolo-[1,5-c]-pyrimidine ([H]MRE 3008F20)

Compound Description: [H]MRE 3008F20 serves as an antagonist radioligand for adenosine A3 receptors. It was utilized in a study investigating the expression of A3 adenosine receptors in human lymphocytes, demonstrating an upregulation of these receptors upon T cell activation [].

2 butyl -9-methyl-8-(2H-1,2,3-triazol 2-yl)-9H-purin-6-xylamine (ST1535)

Compound Description: ST1535 is an antagonist of the adenosine A2A receptor. Research suggests that it might preferentially bind to "atypical" A2A adenosine receptors, which are found in higher concentrations in the hippocampus and cortex compared to the striatum [].

(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6,dione (KW6002)

Compound Description: KW6002 is another antagonist of the adenosine A2A receptor. Its binding profile suggests a preference for the "typical" A2A adenosine receptors, which are more abundant in the striatum compared to the hippocampus and cortex [].

Properties

Product Name

3-ethyl 7-methyl 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

IUPAC Name

3-O-ethyl 7-O-methyl 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

InChI

InChI=1S/C18H17N3O5/c1-4-26-17(22)13-10-19-21-15(18(23)25-3)9-14(20-16(13)21)11-6-5-7-12(8-11)24-2/h5-10H,4H2,1-3H3

InChI Key

FXUABGXKVKOMJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(=O)OC)C3=CC(=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.